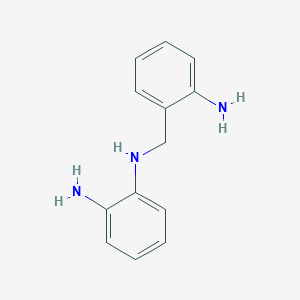

N1-(2-Aminobenzyl)-1,2-benzenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDBRWNSRBMUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533186 | |

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-33-2 | |

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N1-(2-Aminobenzyl)-1,2-benzenediamine (CAS: 14573-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(2-Aminobenzyl)-1,2-benzenediamine, with the CAS number 14573-33-2, is an aromatic amine of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its known properties, including its chemical structure, physicochemical characteristics, and a plausible synthetic approach. Due to the limited availability of detailed experimental data in the public domain, this document also outlines general methodologies for the synthesis and characterization of related N-substituted o-phenylenediamines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this class of compounds.

Core Properties

This compound, also known by its IUPAC name N'-(2-aminobenzyl)benzene-1,2-diamine, is a diamine with the molecular formula C₁₃H₁₅N₃.[1] Its structural and physical properties are summarized in the tables below.

Structural and Identification Data

| Parameter | Value | Reference |

| CAS Number | 14573-33-2 | [1] |

| Molecular Formula | C₁₃H₁₅N₃ | [1] |

| IUPAC Name | N'-(2-aminobenzyl)benzene-1,2-diamine | [1] |

| Synonyms | 1,2-Benzenediamine, N1-[(2-aminophenyl)methyl]- | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)CNCC2=CC=CC=C2N | [1] |

| InChI Key | NVDBRWNSRBMUGT-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 98 - 100 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available for the specific compound. However, o-phenylenediamines generally exhibit limited solubility in water and better solubility in organic solvents. | |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

This synthetic route would involve the reaction of o-phenylenediamine with 2-aminobenzaldehyde in the presence of a reducing agent.

Logical Relationship of the Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

General Experimental Protocol for Reductive Amination

The following is a generalized protocol based on standard laboratory procedures for reductive amination. Optimization of reaction conditions, including solvent, temperature, and choice of reducing agent, would be necessary.

Experimental Workflow

Caption: General workflow for the synthesis and purification of N-substituted o-phenylenediamines.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, this section provides predicted key spectral features based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the two distinct benzene rings will likely appear as complex multiplets due to spin-spin coupling.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets is anticipated for the methylene bridge protons, likely in the range of δ 4.0-4.5 ppm.

-

Amine Protons (-NH₂ and -NH-): Broad singlets are expected for the amine protons. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the aromatic carbons are expected in the range of δ 110-150 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon should appear in the aliphatic region, likely around δ 45-55 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: Primary and secondary amine N-H stretching vibrations are expected as one or more sharp to broad bands in the region of 3300-3500 cm⁻¹.

-

C-H Aromatic Stretching: Bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

-

C=C Aromatic Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 213.

-

Fragmentation Pattern: Common fragmentation pathways for N-benzyl amines involve the cleavage of the benzylic C-N bond, which would lead to a prominent fragment ion.

Biological Activity and Signaling Pathways (Hypothetical)

There is no specific data on the biological activity or the effect on signaling pathways for this compound. However, substituted o-phenylenediamine derivatives are known to exhibit a range of biological activities.

Research on related N-substituted phenylenediamines suggests potential for:

-

Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer Activity: Certain substituted benzimidazoles, which can be synthesized from o-phenylenediamines, have been investigated as potential anticancer agents.

-

Enzyme Inhibition: Depending on the substitution pattern, these molecules could potentially interact with various enzymes.

Further research, including in vitro and in vivo studies, is required to determine the specific biological effects of this compound. A general workflow for investigating the cytotoxicity of a novel compound is presented below.

General Workflow for Cytotoxicity Assessment

References

1H NMR and 13C NMR data for N1-(2-Aminobenzyl)-1,2-benzenediamine

In-depth Technical Guide: Spectroscopic Data for N1-(2-Aminobenzyl)-1,2-benzenediamine

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) data for this compound. However, a detailed search of the available scientific literature did not yield specific experimental 1H and 13C NMR data for this compound. The information presented herein is based on general knowledge of NMR spectroscopy and data for structurally similar compounds.

Molecular Structure

This compound is a molecule containing two benzene rings linked by a methylene bridge and featuring three amino groups. The accurate assignment of proton (¹H) and carbon (¹³C) NMR signals is crucial for its structural confirmation and for understanding its chemical environment.

Caption: Molecular structure of this compound.

Predicted NMR Data

In the absence of experimental data, theoretical prediction methods and analysis of similar structures can provide an estimation of the expected chemical shifts.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methylene bridge protons.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | m | The eight aromatic protons on the two benzene rings will likely appear as a complex multiplet. |

| NH₂ | 3.5 - 5.0 | br s | The two primary amine protons are expected to be broad singlets and their chemical shift can be concentration and solvent dependent. |

| NH | 4.0 - 5.5 | br s | The secondary amine proton is also expected to be a broad singlet. |

| CH₂ | ~4.3 | s | The two protons of the methylene bridge are expected to appear as a singlet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the aromatic carbons and the aliphatic methylene carbon.

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-N | 140 - 150 | Carbons directly attached to the nitrogen atoms. |

| Aromatic C-H | 110 - 130 | Aromatic carbons bonded to hydrogen. |

| Aromatic C-C | 120 - 140 | Quaternary aromatic carbons not attached to nitrogen. |

| CH₂ | 45 - 55 | The methylene bridge carbon. |

Experimental Protocols

A general protocol for acquiring high-quality NMR data for this type of compound is provided below.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and to slow down the exchange of amine protons, leading to sharper NH signals.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

2D NMR: To unambiguously assign the signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Disclaimer: The NMR data presented in this document are predicted and not based on experimental results for this compound. For definitive structural analysis, experimental acquisition of NMR data is required.

An In-Depth Technical Guide to Alternative Synthetic Routes for N1-[(2-aminophenyl)methyl]-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-[(2-aminophenyl)methyl]-1,2-benzenediamine is a diamine of significant interest in medicinal chemistry and materials science due to its structural motifs which are common in various pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of two primary alternative synthetic routes for its preparation: direct reductive amination and a stepwise nucleophilic substitution approach. This document offers detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in the efficient synthesis of this target molecule.

Introduction

The synthesis of complex amines is a cornerstone of modern organic chemistry, with applications ranging from drug discovery to the development of novel polymers and ligands. N1-[(2-aminophenyl)methyl]-1,2-benzenediamine, with its vicinal diamine and a substituted benzylamine moiety, presents a unique synthetic challenge. The presence of multiple nucleophilic amino groups necessitates careful control of reactivity to achieve the desired mono-alkylation and avoid polymerization or the formation of undesired side products. This guide explores two robust and accessible synthetic strategies to address these challenges.

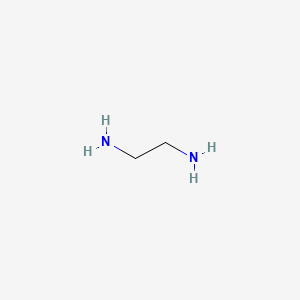

The first approach detailed is a direct reductive amination of 2-aminobenzaldehyde with 1,2-phenylenediamine. This one-pot reaction is an atom-economical and efficient method for forming the target C-N bond.[1][2] The second strategy is a stepwise nucleophilic substitution involving the alkylation of 1,2-phenylenediamine with a suitable 2-nitrobenzyl halide, followed by the selective reduction of the nitro group. This multi-step approach offers greater control over the reaction and can be advantageous when dealing with sensitive substrates.

This guide provides detailed experimental procedures adapted from established literature methodologies, along with tabulated data for key reaction parameters to allow for easy comparison and optimization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear and concise representations of the chemical transformations and processes.

Route 1: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3] This one-pot procedure involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in situ reduction to the corresponding amine.[1] For the synthesis of N1-[(2-aminophenyl)methyl]-1,2-benzenediamine, this route involves the reaction of 2-aminobenzaldehyde with 1,2-phenylenediamine, followed by reduction with a suitable hydride reagent such as sodium borohydride.[2][4]

Signaling Pathway

References

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 3. organicreactions.org [organicreactions.org]

- 4. scispace.com [scispace.com]

Technical Guide: Safety and Handling Precautions for N1-(2-Aminobenzyl)-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for N1-(2-Aminobenzyl)-1,2-benzenediamine (CAS No. 14573-33-2) is publicly available. The following information is extrapolated from data on structurally similar aromatic amines, particularly o-phenylenediamine, p-phenylenediamine, N-methyl-1,2-benzenediamine, and N-phenyl-1,2-benzenediamine. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards than its analogs, and to conduct a thorough risk assessment before use.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Potential GHS Hazard Classifications (Inferred):

| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 3 | H370: Causes damage to organs or H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |

Summary of Potential Health Effects:

-

Acute Effects: Harmful or toxic if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. Ingestion could lead to severe swelling and damage to the gastrointestinal tract.

-

Chronic Effects: Potential for skin sensitization, leading to allergic reactions upon repeated exposure. Suspected of being a mutagen and carcinogen. Prolonged or repeated exposure may cause damage to organs.

-

Environmental Effects: Expected to be very toxic to aquatic life with long-lasting effects.

Quantitative Data from Analogous Compounds

The following table summarizes toxicological and physical hazard data from structurally related compounds. This data should be used as a conservative estimate of the potential hazards of this compound.

| Parameter | o-Phenylenediamine (CAS 95-54-5) | p-Phenylenediamine (CAS 106-50-3) | N-Methyl-1,2-benzenediamine (CAS 4760-34-3) |

| LD50 Oral (rat) | 510 mg/kg | - | - |

| Flash Point | - | - | 113 °C / 235.4 °F[1] |

| Melting Point | - | 141 - 143 °C | 22 °C / 71.6 °F[1] |

| Boiling Point | - | 267 °C | 123 - 124 °C @ 10 mmHg[1] |

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work exclusively in a certified chemical fume hood.

-

Ensure the fume hood has adequate airflow and is functioning correctly.

-

Keep the sash at the lowest possible height.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Change gloves immediately if they become contaminated.

-

Remove and launder contaminated clothing before reuse.

Experimental Protocols

Proposed Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on standard organic chemistry techniques for reductive amination and has not been optimized for this specific compound. All steps must be performed in a chemical fume hood with appropriate PPE.

Materials:

-

1,2-Phenylenediamine

-

2-Aminobenzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,2-phenylenediamine (1 equivalent) and dissolve in anhydrous DCM or DCE.

-

Imine Formation: Add 2-aminobenzaldehyde (1 equivalent) to the solution. If desired, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of the reducing agent (STAB or NaBH3CN, ~1.5 equivalents) in the reaction solvent. Slowly add this slurry to the reaction mixture. Caution: Some reducing agents may react with moisture to produce flammable gases.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

-

Workup: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Spill and Waste Disposal Protocol

-

Spills: In case of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways associated with this compound.

A study on the structurally related compound, N1-phenylbenzene-1,2-diamine , has shown cytotoxic activity and potential binding to the Epidermal Growth Factor Receptor (EGFR). However, it is crucial to note that this finding cannot be directly extrapolated to this compound without experimental validation.

Researchers working with this compound are encouraged to perform initial in-vitro screening assays to determine its biological effects and potential targets.

Visualizations

Caption: Safe Handling Workflow for Potentially Hazardous Aromatic Amines.

References

An In-Depth Technical Guide to the Theoretical and Computational Studies of N1-(2-Aminobenzyl)-1,2-benzenediamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies valuable for the study of N1-(2-Aminobenzyl)-1,2-benzenediamine. Due to a lack of specific published computational studies on this compound, this guide will utilize data from structurally related analogs to illustrate the application and significance of these computational techniques. The primary focus will be on Density Functional Theory (DFT) and molecular docking studies, which are pivotal in understanding the structural, electronic, and biological properties of such molecules.

Molecular Structure and Properties

This compound is a molecule with the chemical formula C13H15N3.[1] Its structure features a 1,2-benzenediamine core with an N1-substituted 2-aminobenzyl group. Basic computed properties of this molecule are available through public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H15N3 | PubChem[1] |

| Molecular Weight | 213.28 g/mol | PubChem[1] |

| IUPAC Name | 2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Computational Chemistry Workflow

The theoretical investigation of molecules like this compound typically follows a structured workflow. This involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Caption: A typical workflow for the computational study of a molecule.

Theoretical Studies on a Structural Analog

As a case study, we will examine the computational data for a related compound containing an N-(2-aminophenyl) moiety, which has been subjected to detailed DFT analysis. This provides insight into the types of data that can be generated for this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set for geometry optimization and property calculations.

Experimental Protocol: DFT Calculation

-

Initial Structure: The initial molecular geometry is drawn using a molecular editor and is subjected to a preliminary optimization using a lower-level theory.

-

Geometry Optimization: The final optimization is performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set in the gas phase.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges, are calculated on the optimized geometry.

Table 2: Calculated Energies for an N-(2-aminophenyl) Analog

| Parameter | Value (eV) |

| E HOMO | -5.3130 |

| E LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data extracted from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is optimized using a suitable force field or quantum chemical method.

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: A docking program is used to place the ligand into the binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Studies on a similar molecule, N1-phenylbenzene-1,2-diamine, have shown its potential as an anticancer agent through molecular docking against targets like EGFR.[2] The binding free energy (ΔGbind) for this analog was calculated to be -55.03 kcal/mol with EGFR.[2]

Signaling Pathway and Drug Development Logic

The potential pharmacological activity of this compound derivatives can be conceptualized in a logical workflow for drug development.

Caption: A logical workflow for the development of drug candidates.

Conclusion

References

Unveiling N1-(2-Aminobenzyl)-1,2-benzenediamine: A Technical Guide to its Synthesis and Putative History

For Immediate Release

Introduction

N1-(2-Aminobenzyl)-1,2-benzenediamine, with the Chemical Abstracts Service (CAS) registry number 14573-33-2, is a molecule of interest due to the presence of two vicinal amino groups on one benzene ring and a primary amino group on a benzyl substituent. This arrangement of functional groups makes it a versatile building block for the synthesis of heterocyclic compounds, such as benzimidazoles and other fused heterocycles, which are prominent scaffolds in medicinal chemistry. The lack of extensive specific literature on this compound necessitates a technical guide that consolidates its known properties and provides inferred, yet chemically sound, methodologies for its preparation and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃ | PubChem |

| Molecular Weight | 213.28 g/mol | PubChem |

| CAS Number | 14573-33-2 | PubChem |

| IUPAC Name | N1-(2-aminobenzyl)benzene-1,2-diamine | PubChem |

| Synonyms | (2-aminophenyl)((2-aminophenyl)methyl)amine | PubChem |

| 1,2-Benzenediamine, N1-[(2-aminophenyl)methyl]- | PubChem | |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Putative Synthetic Pathways

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed:

-

Reductive Amination of 2-Nitrobenzaldehyde with o-Phenylenediamine: This two-step process involves the initial formation of a Schiff base between 2-nitrobenzaldehyde and o-phenylenediamine, followed by the reduction of both the imine and the nitro group.

-

Direct Reductive Amination of 2-Aminobenzaldehyde with o-Phenylenediamine: A more direct approach involving the one-pot reaction of 2-aminobenzaldehyde and o-phenylenediamine in the presence of a reducing agent.

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound can be visualized as follows:

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathways. These protocols are derived from standard procedures for similar chemical transformations.

Protocol 1: Reductive Amination of 2-Nitrobenzaldehyde with o-Phenylenediamine

Step 1: Synthesis of N-(2-nitrobenzylidene)benzene-1,2-diamine (Schiff Base Formation)

-

Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid product, wash with cold methanol, and dry under vacuum to yield the Schiff base intermediate.

Step 2: Reduction of the Schiff Base and Nitro Group

-

Suspend the dried Schiff base intermediate (from Step 1) in ethanol (100 mL) in a hydrogenation vessel.

-

Add Palladium on carbon (10% w/w, 0.1 g) to the suspension.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

Protocol 2: Direct Reductive Amination of 2-Aminobenzaldehyde with o-Phenylenediamine

-

To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in methanol (100 mL), add sodium cyanoborohydride (0.63 g, 10 mmol).

-

Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the final product.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of this compound is depicted below.

Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Novel diamine ligands, organic compounds featuring two amine functional groups, have emerged as powerful tools in chemical synthesis and medicine. Their ability to form stable chelate complexes with a wide array of metal centers has positioned them as indispensable ligands in asymmetric catalysis, advanced materials, and, most notably, in the development of next-generation therapeutics. This guide provides an in-depth exploration of two prominent research applications: their role in pioneering highly efficient asymmetric catalytic reactions and their use in constructing innovative anticancer agents. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to equip researchers with the foundational knowledge to leverage these versatile molecules in their own work.

Section 1: Asymmetric Catalysis with Chiral Diamine Ligands

Chiral diamine ligands are cornerstones of modern asymmetric catalysis, enabling the synthesis of single-enantiomer compounds with remarkable precision. When complexed with transition metals like iridium or ruthenium, these ligands create a chiral environment that directs the stereochemical outcome of a reaction. A primary application is in Asymmetric Transfer Hydrogenation (ATH), a process crucial for producing chiral alcohols, which are vital intermediates in pharmaceutical synthesis.

The general workflow for developing and applying these catalysts involves several key stages, from the initial design and synthesis of the ligand to its complexation with a metal precursor and subsequent use in catalytic reactions.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

The efficacy of iridium-diamine complexes in the ATH of various functionalized ketones is demonstrated by high yields and exceptional enantioselectivity. The following table summarizes representative data for this class of catalysts.

| Entry | Catalyst Complex | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Ir(Cp)((R,R)-TsDPEN)Cl] | Acetophenone | >98 | 97 (R) |

| 2 | [Ir(Cp)((S,S)-TsDPEN)Cl] | 2-Chloroacetophenone | 95 | 99 (S) |

| 3 | [Ir(Cp*)((R,R)-Me₂-DPEN)Cl] | 1-Tetralone | 99 | 98 (R) |

| 4 | Iridium-Polymeric Diamine (Ir-PDA) | 2-Oxo-2-phenylacetic acid | 96 | 99 (S) |

Data compiled from representative studies on Noyori-Ikariya type catalysts. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; Me₂-DPEN = N,N'-Dimethyl-1,2-diphenylethylenediamine.

Experimental Protocols

Protocol 1.1: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine

This protocol details the synthesis of a common C₂-symmetric chiral diamine ligand.

-

Aminal Formation: A solution of (1R,2R)-1,2-diphenylethane-1,2-diamine (10.0 g, 47.1 mmol) in toluene (200 mL) is heated to reflux in a flask equipped with a Dean-Stark trap. Glyoxal (40% in water, 7.5 mL, 66 mmol) is added dropwise over 30 minutes. The mixture is refluxed for 6 hours until water evolution ceases. The solvent is removed under reduced pressure to yield the crude bicyclic aminal.

-

Methylation: The crude aminal is dissolved in anhydrous THF (150 mL) and cooled to 0 °C. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 47.1 mL, 141.3 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours.

-

Hydrolysis: The reaction mixture is cooled to 0 °C and slowly quenched with 6 M aqueous HCl (100 mL). The mixture is stirred vigorously for 4 hours.

-

Workup: The aqueous layer is separated and washed with diethyl ether (2 x 50 mL). The solution is then basified to pH >12 with solid NaOH pellets while cooling in an ice bath.

-

Extraction and Purification: The basic aqueous layer is extracted with dichloromethane (3 x 75 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to afford (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine as a white crystalline solid.[1]

Protocol 1.2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of a prochiral ketone.

-

Catalyst Preparation: In a Schlenk flask under an argon atmosphere, [{Ir(Cp*)Cl₂}₂] (3.2 mg, 0.004 mmol) and (1R,2R)-TsDPEN (5.9 mg, 0.016 mmol) are dissolved in degassed isopropanol (5.0 mL). The mixture is stirred at 80 °C for 20 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate flask, a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) is prepared as the hydrogen source.

-

Reduction: Acetophenone (120 mg, 1.0 mmol) is added to the flask containing the hydrogen source. The pre-activated catalyst solution is then transferred via syringe.

-

Reaction Monitoring: The reaction is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Analysis: Upon completion, the reaction mixture is quenched with a saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.[2]

Visualization: The Noyori-Ikariya Catalytic Cycle

The widely accepted mechanism for transfer hydrogenation with these catalysts involves an outer-sphere, metal-ligand bifunctional pathway. The metal hydride transfers a hydride to the ketone carbonyl, while the protonated amine on the diamine ligand delivers a proton, all in a concerted step within a six-membered transition state.

Section 2: Diamine Ligands in Anticancer Drug Development

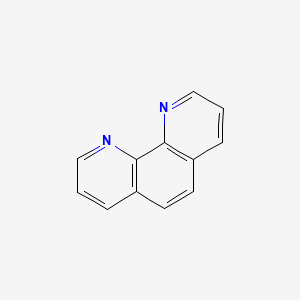

The clinical success of cisplatin has spurred the development of new platinum-based anticancer drugs with improved efficacy and reduced side effects. Incorporating diamine ligands, such as 1,2-diaminocyclohexane (DACH), into the platinum coordination sphere has been a highly successful strategy. These ligands can modulate the drug's steric and electronic properties, influencing its DNA binding, cellular uptake, and ability to overcome cisplatin resistance mechanisms.

Data Presentation: Cytotoxicity of Platinum-Diamine Complexes

The antiproliferative activity of novel platinum-diamine complexes is typically evaluated across a panel of human cancer cell lines. The table below presents the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for a potent Pt(II) complex featuring a 1S,2S-diaminocyclohexane ligand (Complex 1) and its corresponding Pt(IV) prodrug derivatives (Complexes 2-4).

| Complex | A2780 (Ovarian) IC₅₀ (μM) | HCT-116 (Colon) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | MCF7 (Breast) IC₅₀ (μM) | MRC-5 (Normal) IC₅₀ (μM) |

| 1 (PtII) | 0.12 ± 0.01 | 0.36 ± 0.02 | 0.40 ± 0.04 | 0.28 ± 0.02 | 1.3 ± 0.1 |

| 2 (PtIV) | 1.9 ± 0.1 | 2.4 ± 0.2 | 3.1 ± 0.3 | 2.5 ± 0.2 | 25.1 ± 2.1 |

| 3 (PtIV) | 0.42 ± 0.02 | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | 15.4 ± 1.2 |

| 4 (PtIV) | 0.21 ± 0.01 | 0.71 ± 0.05 | 0.81 ± 0.07 | 0.55 ± 0.04 | 11.2 ± 0.9 |

| Cisplatin | 1.1 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.6 ± 0.4 | 2.4 ± 0.2 |

Source: Adapted from J. Med. Chem. 2023, 66, 13, 8856–8872.[3][4] Data represents mean ± standard deviation.

Experimental Protocols

Protocol 2.1: General Synthesis of a Pt(II)-Diamine Complex

This protocol provides a general method for synthesizing a cis-platinum(II) complex with a bidentate diamine ligand.

-

Preparation of Precursor: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (415 mg, 1.0 mmol) is dissolved in 20 mL of deionized water. The solution is filtered to remove any insoluble impurities.

-

Ligand Addition: A solution of (1R,2R)-1,2-diaminocyclohexane (114 mg, 1.0 mmol) in 5 mL of water is added dropwise to the stirred K₂[PtCl₄] solution at room temperature.

-

Reaction: A yellow precipitate of [Pt(DACH)Cl₂] forms immediately. The reaction mixture is stirred in the dark at room temperature for 24 hours to ensure complete reaction.

-

Isolation and Purification: The yellow solid is collected by vacuum filtration, washed sequentially with water, ethanol, and diethyl ether. The product is then dried under vacuum to yield the final complex.

Protocol 2.2: MTT Cytotoxicity Assay

This protocol outlines the standard procedure for assessing the in vitro antiproliferative activity of the synthesized complexes.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate growth medium and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: The platinum complexes are dissolved in DMSO and then diluted with culture medium to various concentrations. 100 μL of these dilutions are added to the wells, and the plates are incubated for another 72 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Visualization: Apoptotic Signaling Pathway

Platinum-diamine complexes, like cisplatin, primarily exert their cytotoxic effects by inducing DNA damage, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. This process can be initiated through various signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which responds to cellular stress.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N1-(2-Aminobenzyl)-1,2-benzenediamine Metal Complexes in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating N-substituted 1,2-benzenediamine ligands are a promising class of catalysts for a variety of organic transformations. The N1-(2-Aminobenzyl)-1,2-benzenediamine ligand, with its multiple nitrogen donor sites, offers a versatile coordination platform for various transition metals. The resulting complexes can exhibit significant catalytic activity, which is often tunable by modifying the ligand structure or the metal center. A key feature of o-phenylenediamine-based ligands is their potential for redox activity, where the ligand can act as an electron reservoir, facilitating multi-electron transformations at the metal center without necessarily changing the metal's formal oxidation state.[1][2] This property is particularly valuable in designing catalysts for challenging reactions.

This document provides an overview of the potential catalytic applications of metal complexes of this compound and its analogues, with a focus on polymerization and oxidation reactions. Due to the limited availability of specific data on the title compound, the following application notes and protocols are based on closely related N-substituted 1,2-benzenediamine metal complexes. These examples serve as a valuable starting point for researchers exploring the catalytic potential of this ligand family.

Potential Catalytic Applications

Metal complexes of N-substituted 1,2-benzenediamines have shown promise in several areas of catalysis:

-

Olefin Polymerization: Group IV metal complexes (e.g., Ti, Zr) with chelating ligands analogous to this compound have been investigated as catalysts for ethylene polymerization and copolymerization with other olefins like norbornene and 1-octene, often activated by methylaluminoxane (MAO).[3] The steric and electronic properties of the ligand can influence the catalytic activity and the properties of the resulting polymer.[3]

-

Ring-Opening Polymerization (ROP): Metal complexes are widely used as initiators for the ROP of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).[4] Complexes of metals like zirconium and hafnium with N2O2 ligands containing a chiral nitrogen atom have demonstrated living and controlled polymerization of rac-lactide.[4]

-

Oxidation Catalysis: The redox-active nature of the o-phenylenediamine backbone makes its metal complexes suitable for oxidation catalysis.[2] For instance, manganese complexes with related Schiff base ligands have been shown to catalyze the aerobic oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol.[5] They have also been used for the oxidation of styrene.[5]

-

Other C-N and C-C Bond Forming Reactions: The unique electronic properties of these complexes can also be harnessed for other catalytic transformations, such as the synthesis of heterocycles. For example, supported gold nanoparticles have been used to catalyze the synthesis of benzimidazoles from o-phenylenediamine and aldehydes.[6]

Data Presentation

The following tables summarize representative quantitative data for the catalytic activity of metal complexes with ligands analogous to this compound.

Table 1: Ethylene Polymerization using Zirconium Complexes with "salicylaldimine-like" N-heterocyclic carbene ligands

| Catalyst | Co-catalyst | Activity (kg polymer/mol M·h) | Polymer Mn ( g/mol ) | PDI |

| Zr Complex 1 | MAO | 120 | 150,000 | 2.1 |

| Zr Complex 2 | MAO | 95 | 180,000 | 2.3 |

Data are representative and compiled from analogous systems described in the literature.[3]

Table 2: Ring-Opening Polymerization of rac-Lactide with a Dinuclear Zirconium Complex

| [Monomer]:[Catalyst] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Pm |

| 100:1 | 2 | 98 | 15,200 | 1.05 | 0.71 |

| 200:1 | 4 | 95 | 28,500 | 1.07 | 0.73 |

Data derived from a representative dinuclear zirconium complex with a chiral N2O2 ligand.[4] Pm refers to the probability of isotactic linkages.

Table 3: Catalytic Oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) by a Dimeric Mn(III) Complex

| Catalyst Loading (mol%) | Substrate | Solvent | Time (h) | Conversion (%) | Turnover Frequency (TOF, h⁻¹) |

| 0.1 | 3,5-DTBC | Acetonitrile | 1 | 99 | 990 |

| 0.05 | 3,5-DTBC | Acetonitrile | 1 | 99 | 1980 |

Data based on a representative supramolecular dimeric Mn(III) complex.[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative metal complex and its application in a catalytic reaction.

Protocol 1: Synthesis of a Representative Manganese(III) Complex with an N-substituted 1,2-benzenediamine Schiff Base Ligand

This protocol is adapted from procedures for synthesizing similar Mn(III) Schiff base complexes.[5]

Materials:

-

This compound

-

2 equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) or Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

-

Methanol (reagent grade)

-

Triethylamine (Et₃N)

Procedure:

-

Ligand Synthesis: a. Dissolve 1 mmol of this compound in 20 mL of warm methanol in a 100 mL round-bottom flask. b. Add 2 mmol of the substituted salicylaldehyde to the solution. c. Add a catalytic amount of triethylamine (2-3 drops) and reflux the mixture for 2-4 hours. d. A colored precipitate of the Schiff base ligand should form. Cool the mixture to room temperature. e. Collect the solid ligand by filtration, wash with cold methanol, and dry under vacuum.

-

Complexation: a. Suspend 1 mmol of the synthesized Schiff base ligand in 30 mL of methanol in a 100 mL round-bottom flask. b. In a separate beaker, dissolve 1 mmol of Mn(OAc)₂·4H₂O or Mn(OAc)₃·2H₂O in 10 mL of methanol. c. Add the manganese salt solution dropwise to the ligand suspension with vigorous stirring. d. Reflux the reaction mixture for 1 hour. The color of the suspension should change, indicating complex formation. e. Cool the mixture to room temperature. f. Collect the solid metal complex by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Characterization: The resulting complex can be characterized by FT-IR, UV-Vis, elemental analysis, and mass spectrometry.

Protocol 2: Catalytic Oxidation of an o-Aminophenol Analogue

This protocol describes a general procedure for testing the catalytic activity of the synthesized complex in the aerobic oxidation of o-aminophenol.[5]

Materials:

-

Synthesized Mn(III) complex

-

o-Aminophenol (or a substituted analogue)

-

Methanol (spectroscopic grade)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: a. Prepare a stock solution of the Mn(III) catalyst in methanol (e.g., 1 x 10⁻⁴ M). b. Prepare a stock solution of the o-aminophenol substrate in methanol (e.g., 1 x 10⁻² M).

-

Catalytic Reaction: a. In a quartz cuvette, place a specific volume of the substrate solution (e.g., 2.9 mL). b. Place the cuvette in the spectrophotometer and record the initial spectrum. c. Initiate the reaction by adding a small volume of the catalyst stock solution (e.g., 0.1 mL to achieve a final catalyst concentration of ~3.3 x 10⁻⁶ M). d. Immediately start monitoring the reaction by recording UV-Vis spectra at regular time intervals. The formation of the oxidized product (e.g., a phenoxazinone derivative) can be followed by the increase in absorbance at its characteristic λmax.

-

Data Analysis: a. Plot the absorbance of the product peak versus time to obtain the reaction kinetics. b. The initial rate of the reaction can be determined from the slope of this plot. c. The turnover frequency (TOF) can be calculated as (moles of product formed per unit time) / (moles of catalyst).

Visualizations

Diagram 1: General Structure of a Metal Complex with this compound

Caption: General coordination of a metal center (M) by the ligand.

Diagram 2: Plausible Catalytic Cycle for Aerobic Oxidation

Caption: A plausible catalytic cycle for oxidation reactions.

Diagram 3: Experimental Workflow for Catalytic Testing

Caption: General workflow for synthesis and catalytic testing.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. utupub.fi [utupub.fi]

- 3. N-Heterocyclic Carbene Chelated Metal Complexes as Polymerization Catalysts | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

Application Notes and Protocols for N1-(2-Aminobenzyl)-1,2-benzenediamine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a scientific guide. At the time of writing, the specific use of N1-(2-Aminobenzyl)-1,2-benzenediamine as a ligand in Suzuki-Miyaura coupling is not extensively documented in peer-reviewed literature. The provided protocols are based on established methodologies for similar diamine ligands in palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for research and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and selectivity of this reaction are heavily reliant on the choice of the palladium catalyst's ligand. Diamine ligands have emerged as a versatile class of ligands, offering strong coordination to the metal center and influencing the catalytic activity.

This compound is a tridentate nitrogen-donor ligand. Its structure suggests the potential for forming a stable complex with palladium, which could exhibit high catalytic activity and stability in Suzuki-Miyaura coupling reactions. The presence of both primary and secondary amine functionalities may offer unique electronic and steric properties to the catalytic system. These application notes provide a hypothetical framework for the synthesis of this ligand and its application in Suzuki-Miyaura coupling.

Synthesis of this compound Ligand

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents:

Step 1: Reductive Amination to form N1-(2-Nitrobenzyl)-1,2-benzenediamine

This step involves the reaction of 2-nitrobenzaldehyde with o-phenylenediamine via reductive amination.

Protocol:

-

To a solution of o-phenylenediamine (1.0 eq.) in methanol, add 2-nitrobenzaldehyde (1.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to afford this compound

The nitro group of N1-(2-Nitrobenzyl)-1,2-benzenediamine is reduced to a primary amine.

Protocol:

-

Dissolve N1-(2-Nitrobenzyl)-1,2-benzenediamine (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.) to the solution.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting this compound can be further purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Coupling: A Proposed Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with this compound as the ligand.

Experimental Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (Ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the palladium source (1 mol%) and this compound (1.2 mol%) in a small amount of the reaction solvent for 30 minutes at room temperature.

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Catalyst Addition: Add the pre-formed catalyst solution or the palladium source and ligand directly to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent (5 mL) to the flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Analysis

Systematic screening of reaction parameters is crucial to optimize the catalytic performance. The following tables provide a template for recording and comparing experimental data.

Table 1: Optimization of Reaction Conditions

| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 1.2 | K₂CO₃ (2) | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 1.2 | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ (2) | Toluene | 100 | 12 | 95 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | 1.2 | K₃PO₄ (2) | Dioxane | 110 | 24 | 78 |

| 5 | 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | 0.6 | K₂CO₃ (2) | THF | 80 | 8 | 98 |

¹ Illustrative yields based on typical results for similar systems. Actual yields must be determined experimentally.

Table 2: Substrate Scope Evaluation

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%)¹ | TON² | TOF (h⁻¹)³ |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 94 | 940 | 78 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 88 | 880 | 73 |

| 3 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 82 | 820 | 68 |

| 4 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 96 | 960 | 80 |

| 5 | 4-Bromotoluene | 3-Thienylboronic acid | 4-Methyl-3-phenylthiophene | 85 | 850 | 71 |

¹ Illustrative yields under optimized conditions (e.g., 0.1 mol% Pd loading, 12h reaction time). Actual yields must be determined experimentally. ² Turnover Number (TON) = moles of product / moles of catalyst. ³ Turnover Frequency (TOF) = TON / reaction time (h).

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The this compound ligand (L) is proposed to coordinate to the palladium center throughout the cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents an intriguing structural motif for a ligand in Suzuki-Miyaura cross-coupling. The protocols and data templates provided herein offer a foundational guide for researchers to explore its potential. Experimental validation is necessary to determine the optimal reaction conditions and the full scope of its applicability. Successful implementation could lead to the development of a novel and efficient catalytic system for the synthesis of valuable chemical entities.

Application Notes and Protocols for Buchwald-Hartwig Amination in the Synthesis of Dibenzo[b,f]diazepines

Application Notes and Protocols for Buchwald-Hartwig Amination in the Synthesis of Dibenzo[b,f][1][2]diazepines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of N1-(2-Aminobenzyl)-1,2-benzenediamine and its derivatives in Buchwald-Hartwig amination reactions. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, particularly the dibenzo[b,f][1][2]diazepine scaffold. This core structure is of significant interest in medicinal chemistry as it forms the foundation of several key antipsychotic drugs, including clozapine.

The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for researchers in drug discovery and development. The intramolecular Buchwald-Hartwig amination of appropriately substituted N1-(2-halobenzyl)-1,2-benzenediamine derivatives provides an efficient route to the desired tricyclic system.

General Overview

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1] In the context of dibenzo[b,f][1][2]diazepine synthesis, it is typically employed as a key intramolecular cyclization step. The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a suitable base and a phosphine ligand.

The general transformation for the intramolecular cyclization is depicted below:

A significant advancement in this area involves a one-pot synthesis where a precursor is cross-coupled with ammonia, followed by a spontaneous intramolecular condensation to form the dibenzodiazepine ring system.[3]

Experimental Protocols

The following protocols are adapted from highly efficient methods for the synthesis of dibenzodiazepines and related analogues.[1]

Protocol 1: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 5,11-dihydrodibenzo[b,f][1][2]diazepines

This protocol describes the intramolecular cyclization of a pre-formed N1-(2-halobenzyl)-1,2-benzenediamine derivative.

Reaction Scheme:

Materials:

-

N1-(2-chlorobenzyl)-1,2-benzenediamine derivative (1.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

t-BuDavePhos (L3) (0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add N1-(2-chlorobenzyl)-1,2-benzenediamine derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and t-BuDavePhos (0.06 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and sodium tert-butoxide (1.4 mmol).

-

Seal the tube and heat the reaction mixture to 85-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5,11-dihydrodibenzo[b,f][1][2]diazepine.

Protocol 2: One-Pot Synthesis of Dibenzodiazepines via Ammonia Coupling and Intramolecular Condensation

This protocol, developed by Tsvelikhovsky and Buchwald, provides a highly efficient one-pot method starting from a suitable precursor.[1]

Reaction Scheme:

Materials:

-

2-(2-aminobenzoyl)aniline derivative (1.0 mmol)

-

Ammonia solution in 1,4-dioxane (0.7 M, 14 mL, 7.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

t-BuDavePhos (L3) (0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a glovebox, combine the 2-(2-aminobenzoyl)aniline derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), t-BuDavePhos (0.06 mmol), and NaOt-Bu (1.4 mmol) in a vial.

-

Add the ammonia solution in 1,4-dioxane (14 mL).

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and heat the reaction mixture to 120 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of dibenzodiazepine derivatives.

Table 1: Optimization of Reaction Conditions for Intramolecular Cyclization [1]

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | <10 |

| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 45 |

| 3 | Pd₂(dba)₃ | t-BuDavePhos | NaOt-Bu | Dioxane | 85 | 92 |

| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 65 |

Table 2: Substrate Scope for the One-Pot Synthesis of Dibenzodiazepines [1]

| Precursor | Product | Yield (%) |

| 2-(2-aminobenzoyl)aniline | 11-phenyldibenzo[b,f][1][2]diazepine | 92 |

| 2-amino-5-chlorobenzophenone | 2-chloro-11-phenyldibenzo[b,f][1][2]diazepine | 85 |

| 2-amino-4-methylbenzophenone | 3-methyl-11-phenyldibenzo[b,f][1][2]diazepine | 88 |

| 2'-aminoacetophenone | 11-methyldibenzo[b,f][1][2]diazepine | 78 |

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

References

- 1. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]

- 3. Concise palladium-catalyzed synthesis of dibenzodiazepines and structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of 2-Aryl-Substituted Quinazolines from N¹-(2-Aminobenzyl)-1,2-benzenediamine

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds extensively found in natural products and synthetic molecules of medicinal importance. The quinazoline scaffold is a core component in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and practical synthetic routes to access diverse quinazoline derivatives is a key focus in medicinal chemistry and drug development.

This application note provides a detailed protocol for the synthesis of 2-aryl-substituted quinazolines via the oxidative condensation of N¹-(2-Aminobenzyl)-1,2-benzenediamine with various aromatic aldehydes. The described method is based on a metal-free, organocatalytic system, offering a greener and more sustainable approach compared to traditional metal-catalyzed methods.[1][2][3] The reaction proceeds through a cascade of oxidative imine formation, intermolecular condensation, intramolecular cyclization, and subsequent aromatization to yield the target quinazoline.[3]

Experimental Protocol: Metal-Free Synthesis of 2-Arylquinazolines

This protocol details a metal-free method for synthesizing 2-arylquinazolines from N¹-(2-Aminobenzyl)-1,2-benzenediamine and a substituted benzylamine, which is formed in situ from the corresponding aldehyde. The procedure is adapted from a green chemistry approach utilizing an organocatalyst and a Lewis acid under an oxygen atmosphere.[1][2][4]

Materials and Reagents:

-

N¹-(2-Aminobenzyl)-1,2-benzenediamine

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 3-Methylbenzaldehyde)

-

4,6-Dihydroxysalicylic acid (Organocatalyst)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (Lewis acid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Oxygen (balloon or direct line)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N¹-(2-Aminobenzyl)-1,2-benzenediamine (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), 4,6-dihydroxysalicylic acid (0.1 mmol, 10 mol%), and anhydrous DMSO (5 mL).

-

Addition of Lewis Acid: Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (0.1 mmol, 10 mol%) to the reaction mixture under stirring.

-

Reaction Conditions: Evacuate and backfill the flask with oxygen gas (this can be done using a balloon filled with O₂). Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-aryl-substituted quinazoline product.[1]

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-arylquinazolines from a 2-aminobenzylamine precursor using a similar metal-free, organocatalytic oxidative condensation method.[1][3]

| Entry | Aldehyde/Amine Partner | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylquinazoline | 64%[3] |

| 2 | 3-Methylbenzaldehyde | 2-(3-Methylphenyl)quinazoline | 60%[1] |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 68%[3] |

| 4 | 3-Chlorobenzaldehyde | 2-(3-Chlorophenyl)quinazoline | 39%[1] |

Mandatory Visualizations

Proposed Reaction Pathway

The synthesis proceeds through a multi-step cascade. Initially, the aldehyde and one of the primary amine groups condense to form an imine intermediate. This is followed by an intramolecular cyclization involving the second nucleophilic amine, leading to a dihydroquinazoline intermediate. Finally, oxidation under the aerobic conditions of the reaction leads to aromatization, yielding the stable quinazoline product.[5]

Caption: Proposed reaction mechanism for quinazoline synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol, from combining the reactants to the final characterization of the purified product.

Caption: Step-by-step experimental workflow for synthesis.

References

- 1. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [mdpi.com]

- 3. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ghru.edu.af [ghru.edu.af]

Application Notes and Protocols: X-ray Crystal Structure Determination of N1-(2-Aminobenzyl)-1,2-benzenediamine Complexes

Note to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray crystal structure data for complexes of N1-(2-Aminobenzyl)-1,2-benzenediamine. This document has been created as a template to guide researchers, scientists, and drug development professionals in the format and content of application notes and protocols for such studies. The experimental details and data presented herein are based on established methodologies for analogous metal complexes and should be adapted as appropriate for the specific complex under investigation.

Introduction

This compound is a tridentate ligand with the potential to form stable complexes with a variety of transition metals. The determination of the single-crystal X-ray structure of these complexes is crucial for understanding their coordination chemistry, including the geometry of the metal center, bond lengths, bond angles, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, particularly in the field of drug development where the three-dimensional structure of a metal complex can dictate its biological activity. These application notes provide a generalized protocol for the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes of this compound.

Synthesis of this compound Ligand

A general synthesis protocol for the ligand is outlined below.

Protocol 2.1: Synthesis of this compound

Materials:

-

2-Nitrobenzaldehyde

-

o-Phenylenediamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Schiff Base Formation: Dissolve 2-nitrobenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in methanol. Stir the mixture at room temperature for 4-6 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

-

Reduction of Imine and Nitro Group: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (excess, e.g., 4-5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-